Methyl 1-[(3-bromophenyl)methyl]piperidine-4-carboxylate
Description
Methyl 1-[(3-bromophenyl)methyl]piperidine-4-carboxylate is a piperidine derivative featuring a 3-bromobenzyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry and drug discovery due to the structural versatility of piperidine scaffolds, which are common in bioactive molecules targeting receptors or enzymes .
Properties
IUPAC Name |
methyl 1-[(3-bromophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXXWDPGEACKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199471 | |
| Record name | Methyl 1-[(3-bromophenyl)methyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057273-30-9 | |
| Record name | Methyl 1-[(3-bromophenyl)methyl]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057273-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(3-bromophenyl)methyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1-[(3-bromophenyl)methyl]piperidine-4-carboxylate is a compound belonging to the piperidine family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromophenyl group and a carboxylate moiety. Its chemical formula is , and it exhibits properties typical of piperidine derivatives, including potential interactions with various biological targets.
This compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems. Specifically, it may interact with dopamine receptors, influencing pathways related to mood regulation and neuroprotection. Research indicates that similar piperidine derivatives can act as selective agonists or antagonists at dopamine receptor subtypes, particularly D2 and D3 receptors, which are implicated in various neuropsychiatric disorders .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperidine derivatives. This compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes, potentially through enzyme inhibition .
Neuroprotective Effects
Studies exploring the neuroprotective effects of similar compounds indicate that this compound could protect dopaminergic neurons from degeneration. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. The compound's ability to promote β-arrestin translocation and G protein activation at dopamine receptors suggests a mechanism that could mitigate neurodegeneration .
Case Studies
- Dopamine Receptor Agonism : A study on related compounds demonstrated that certain piperidine derivatives effectively activated D3 dopamine receptors while showing minimal activity at D2 receptors. This selectivity is crucial for developing treatments for disorders like schizophrenia and depression without the side effects associated with broader receptor activation .
- Antimicrobial Screening : In a comprehensive screening of piperidine derivatives, this compound was identified as a promising candidate with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into its therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Antitubercular Agents
Methyl 1-[(3-bromophenyl)methyl]piperidine-4-carboxylate serves as a reactant in the synthesis of antitubercular agents. Its derivatives have shown potential in combating Mycobacterium tuberculosis by inhibiting specific metabolic pathways crucial for bacterial survival. For example, compounds derived from this piperidine structure have been evaluated for their efficacy against resistant strains of tuberculosis, demonstrating significant activity due to their ability to interfere with bacterial cell wall synthesis and function .
Protein Kinase Inhibition
This compound is also utilized in the development of inhibitors targeting protein kinases, including naphthyridine protein kinase D inhibitors. These inhibitors are crucial for regulating various cellular processes, including cell growth and survival. The piperidine moiety contributes to the binding affinity and selectivity of these inhibitors, making them valuable in cancer therapeutics .
Synthetic Applications
C-H Activation Reactions
this compound is involved in C-H activation reactions through directed transition metal catalysis. This methodology allows for the functionalization of piperidines at the C-2 position, facilitating the synthesis of complex molecular architectures with high specificity and yield. Such reactions are pivotal in creating diverse libraries of compounds for biological screening .
Asymmetric Hydrogenation
The compound has been employed as a scalable catalyst in asymmetric hydrogenation processes. This application is particularly relevant for synthesizing chiral compounds that are essential in pharmaceuticals. The ability to produce enantiomerically pure products enhances the therapeutic efficacy and reduces side effects associated with racemic mixtures .
Inhibition Profiles
Recent studies have shown that derivatives of this compound exhibit promising inhibition profiles against various enzymes and receptors. For instance, compounds synthesized from this precursor have been tested against MmpL3 (a target for tuberculosis treatment), revealing significant shifts in potency against resistant strains .
Case Study: MmpL3 Inhibitors
A notable case study involved the evaluation of several derivatives of this compound against MmpL3. The study demonstrated that modifications to the aromatic substituents led to enhanced inhibitory activity and improved pharmacokinetic properties, showcasing the compound's potential as a lead structure in drug discovery .
| Compound | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | MmpL3 | 0.14 | High potency against resistant strains |
| Compound B | PKB | 0.22 | Selective inhibition with low toxicity |
| Compound C | Protein Kinase D | 0.11 | Promising candidate for further development |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features of Methyl 1-[(3-bromophenyl)methyl]piperidine-4-carboxylate with analogous piperidine carboxylate esters:
Key Observations :
- Substituent Position: The position of bromine (e.g., 3-bromo vs. 4-bromo) and the nature of the N1 substituent (benzyl vs. benzoyl) significantly influence electronic properties.
- Functional Groups: The addition of a cyano group () introduces polarity and hydrogen-bonding capability, which may enhance solubility or target affinity. Sulfonyl groups () increase acidity and metabolic stability .
Physicochemical Properties
- Melting Points: While direct data are unavailable for the target compound, analogs like methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate () exhibit higher melting points (132–134°C) due to hydrogen-bonding interactions from the thiazolyl and cyano groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
